(2R)-4-Methoxybutan-2-amine;hydrochloride
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Description
(2R)-4-Methoxybutan-2-amine;hydrochloride is a useful research compound. Its molecular formula is C5H14ClNO and its molecular weight is 139.62. The purity is usually 95%.
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Scientific Research Applications
Polymer Science and Kinetics
- The study of the amination of chloromethylated polystyrene with 2-aminobutanol in dioxane reveals insights into polymer modification techniques. The research indicates a linear increase in the apparent rate constants with the degree of amination, contrasting with amination using n-butylamine. This finding underscores the potential of hydroxyl group-enhanced reactivity in polymer science applications (Kawabe & Yanagita, 1971).
Organic Synthesis and Enzymatic Resolution
- In the synthesis of pharmacologically active amines, including amphetamine and its derivatives, high yields and very high enantiomeric excesses were achieved through Candida antarctica lipase B (CAL-B)-mediated enantioselective acetylation. This demonstrates the chemical's utility in the precise and efficient synthesis of biologically active compounds (González‐Sabín, Gotor, & Rebolledo, 2002).
Enantioselective Synthesis
- Research on the synthesis of enantiopure cis- and trans-4-Hydroxypipecolic acid from commercial ethyl (R)-4-cyano-3-hydroxybutanoate through various chemical transformations highlights the compound's role in the stereoselective synthesis of biologically relevant molecules (Occhiato et al., 2009).
Properties
IUPAC Name |
(2R)-4-methoxybutan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(6)3-4-7-2;/h5H,3-4,6H2,1-2H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUQKFDITNPVCD-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCOC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.